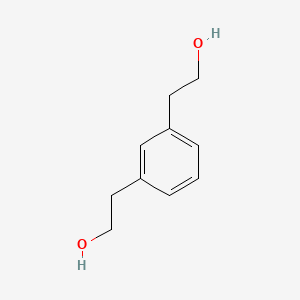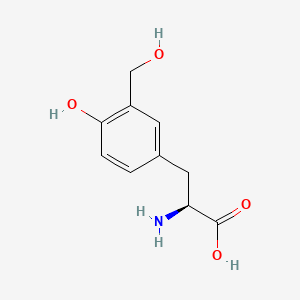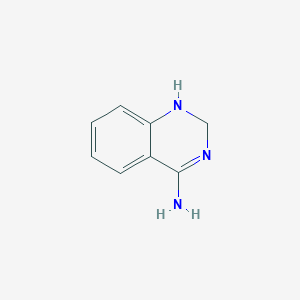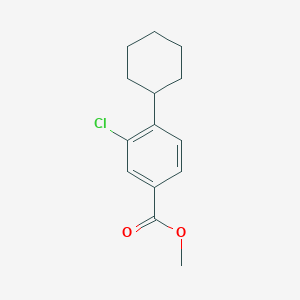
Methyl 3-chloro-4-cyclohexylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-4-cyclohexylbenzoate is an organic compound with the molecular formula C14H17ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom and the hydrogen atom in the meta position is replaced by a cyclohexyl group. The compound is often used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-cyclohexylbenzoate typically involves the esterification of 3-Chloro-4-cyclohexylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
化学反应分析
Types of Reactions
Methyl 3-chloro-4-cyclohexylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-Chloro-4-cyclohexylbenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 3-Chloro-4-cyclohexylbenzoic acid and methanol.
Reduction: 3-Chloro-4-cyclohexylbenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-chloro-4-cyclohexylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-chloro-4-cyclohexylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-methylbenzoic acid methyl ester
- 3-Chloro-4-ethylbenzoic acid methyl ester
- 3-Chloro-4-propylbenzoic acid methyl ester
Comparison
Methyl 3-chloro-4-cyclohexylbenzoate is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs with smaller alkyl groups. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.
属性
分子式 |
C14H17ClO2 |
|---|---|
分子量 |
252.73 g/mol |
IUPAC 名称 |
methyl 3-chloro-4-cyclohexylbenzoate |
InChI |
InChI=1S/C14H17ClO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
InChI 键 |
NNRDIPPDEUUSJO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


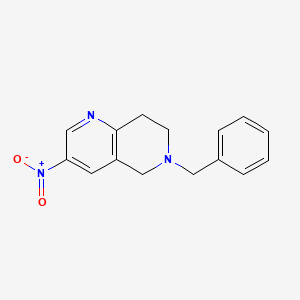



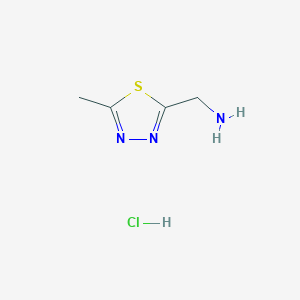
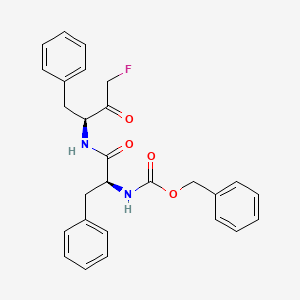
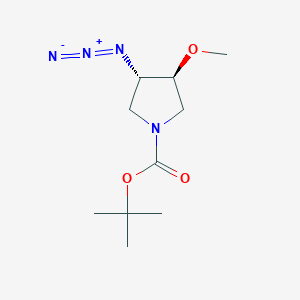
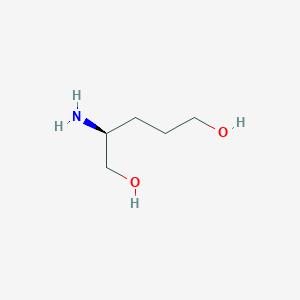

![(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1639848.png)

